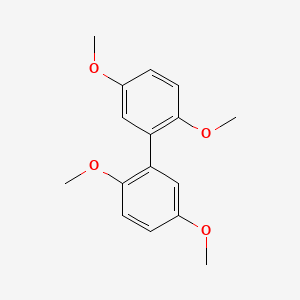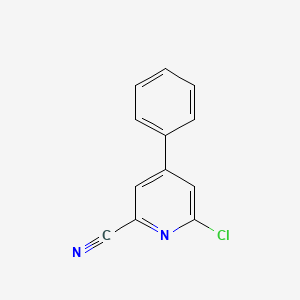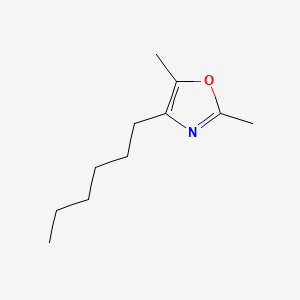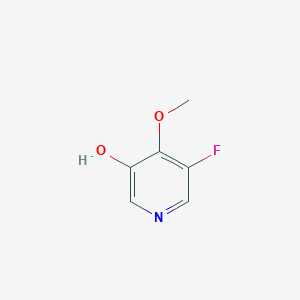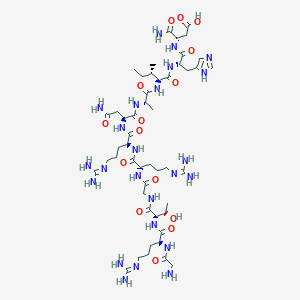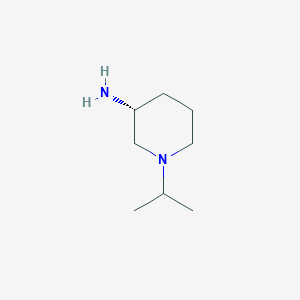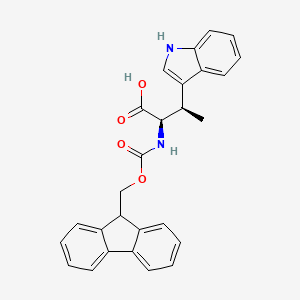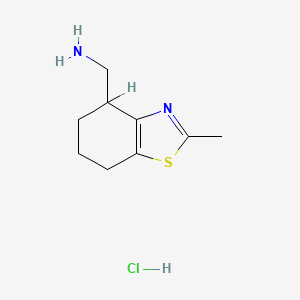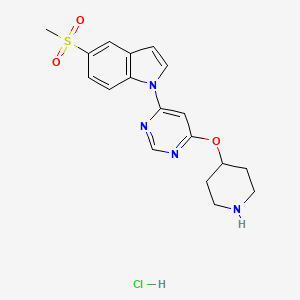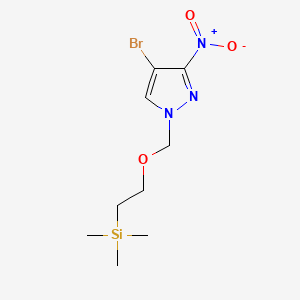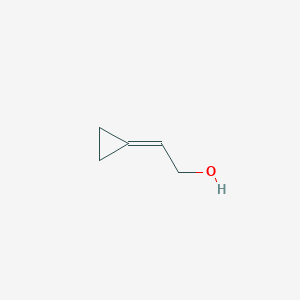
2-Cyclopropylideneethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropylideneethanol is an organic compound with the molecular formula C5H8O. It is characterized by a cyclopropylidene group attached to an ethanol moiety. This compound is of interest in various scientific research fields due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Cyclopropylideneethanol can be synthesized through several methods, including the hydration of cyclopropylidene derivatives or the reduction of cyclopropylidene ketones. The reaction conditions typically involve the use of strong acids or bases, and the presence of a suitable catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process is optimized to ensure high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyclopropylideneethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: The oxidation of this compound can yield cyclopropylidene carboxylic acids.
Reduction: Reduction reactions can produce cyclopropylidene alkanes.
Substitution: Substitution reactions can lead to the formation of various cyclopropylidene derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropylideneethanol has several applications in scientific research, including:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Cyclopropylideneethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain enzymes, influencing their activity and leading to various biological effects. The exact mechanism may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
2-Cyclopropylideneethanol is similar to other cyclopropylidene derivatives, such as cyclopropylidene methanol and cyclopropylidene acetone. it is unique in its reactivity and potential applications. The presence of the hydroxyl group in this compound distinguishes it from other compounds, making it more versatile in chemical reactions.
Eigenschaften
Molekularformel |
C5H8O |
|---|---|
Molekulargewicht |
84.12 g/mol |
IUPAC-Name |
2-cyclopropylideneethanol |
InChI |
InChI=1S/C5H8O/c6-4-3-5-1-2-5/h3,6H,1-2,4H2 |
InChI-Schlüssel |
GEPDOFOMCACZCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



